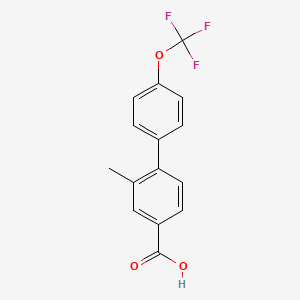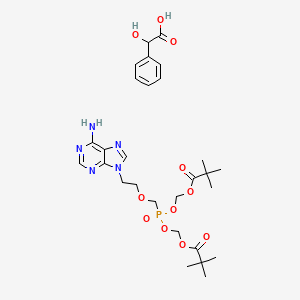
BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- is an organic compound belonging to the class of anilines. It is characterized by the presence of a bromine atom at the 3rd position and a 1,1-dimethylethoxy group at the 5th position on the benzene ring. This compound is used in various fields including medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- typically involves the bromination of aniline derivatives followed by the introduction of the 1,1-dimethylethoxy group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties in treating certain diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the 1,1-dimethylethoxy group play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 3-bromo-: Lacks the 1,1-dimethylethoxy group.
Benzenamine, 3-chloro-5-(1,1-diMethylethoxy)-: Contains a chlorine atom instead of bromine.
Benzenamine, 3-bromo-4-(1,1-diMethylethoxy)-: The 1,1-dimethylethoxy group is at the 4th position.
Uniqueness
BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- is unique due to the specific positioning of the bromine atom and the 1,1-dimethylethoxy group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1369896-27-4 |
|---|---|
Molekularformel |
C10H14BrNO |
Molekulargewicht |
244.132 |
IUPAC-Name |
3-bromo-5-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,12H2,1-3H3 |
InChI-Schlüssel |
PCWCRJSGVBFQAP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC(=CC(=C1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B596764.png)

![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)






![N-(3-(5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B596780.png)



